

# functionalized material synthesis 12-Bromododecanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: 12-Bromododecanoic Acid

CAS No.: 73367-80-3

Cat. No.: S577883

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## Chemical Profile and Applications

**12-Bromododecanoic acid** is a bifunctional compound featuring a carboxylic acid head and a long alkyl chain terminated with a bromine atom, making it a highly versatile building block in organic and polymer chemistry [1]. Its structure allows for orthogonal functionalization, enabling the construction of complex molecular architectures such as surfactants, functional materials, and pharmaceutical intermediates [1].

### Key Application Areas:

- **Organic Synthesis Intermediates:** The carboxylic acid can form esters and amides, while the bromine atom is an effective leaving group for nucleophilic substitution (SN2) reactions, allowing for the modular construction of complex structures [1].
- **Polymer Modifiers and Grafting Initiators:** It can initiate polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), via the bromine atom. The carboxylic acid group can be grafted onto polymer backbones or further modified [1].
- **Drug and Bioactive Molecule Precursors:** While not an active drug itself, its long-chain alkyl structure is valuable for constructing pharmaceutical intermediates or as part of a drug carrier system [1].
- **Functionalized Material Synthesis:** It serves as a fundamental building block for self-assembling materials, including amphiphilic molecules, surfactants, and liquid crystal monomers [1].

## Detailed Synthetic Protocols

## Protocol 1: Synthesis of an Antimicrobial Halometabolite

This protocol details the synthesis of Chlorosphaerolactylate B, a cyanobacterial halometabolite with demonstrated antimicrobial and antibiofilm activity, using **12-bromododecanoic acid** as the starting material [2].

### Step 1: Ester Coupling

- **Reaction:** Couple **12-bromododecanoic acid** with L-lactic acid benzyl ester.
- **Reagents:** DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, catalytic DMAP (dimethylaminopyridine).
- **Solvent:** DCM (dichloromethane).
- **Conditions:** Reaction proceeds to afford the lactylate intermediate.
- **Yield:** 65% [2].

### Step 2: Halogen Exchange

- **Reaction:** Displace the terminal bromide with a chloride atom.
- **Reagents:** TMSCl (trimethylsilyl chloride) and imidazole.
- **Solvent:** DMF (dimethylformamide).
- **Conditions:** Heat at 90 °C for 7 hours.
- **Yield:** 51% [2].
- **Monitoring:** The successful substitution is confirmed by a deshielding of the H-12' proton signal in the <sup>1</sup>H NMR spectrum (from δ 3.42 ppm to δ 3.55 ppm) and by ESI-MS analysis [2].

### Step 3: Deprotection

- **Reaction:** Remove the benzyl protecting group to reveal the final product.
- **Reagents:** Triethylsilane as a hydrogen source, catalytic Pd/C.
- **Solvent:** Ethyl acetate.
- **Yield:** 71% [2].
- **Overall Yield:** This three-step synthesis provides Chlorosphaerolactylate B with a purity >99% and an overall yield of 25% [2].

The workflow for this synthesis is as follows:



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## Protocol 2: Synthesis of Mitochondria-Targeted Anti-Tumor Derivatives

This protocol outlines the structural modification of the natural product formononetin to enhance its anti-tumor activity and mitochondrial targeting, using **12-bromododecanoic acid**-derived linkers [3].

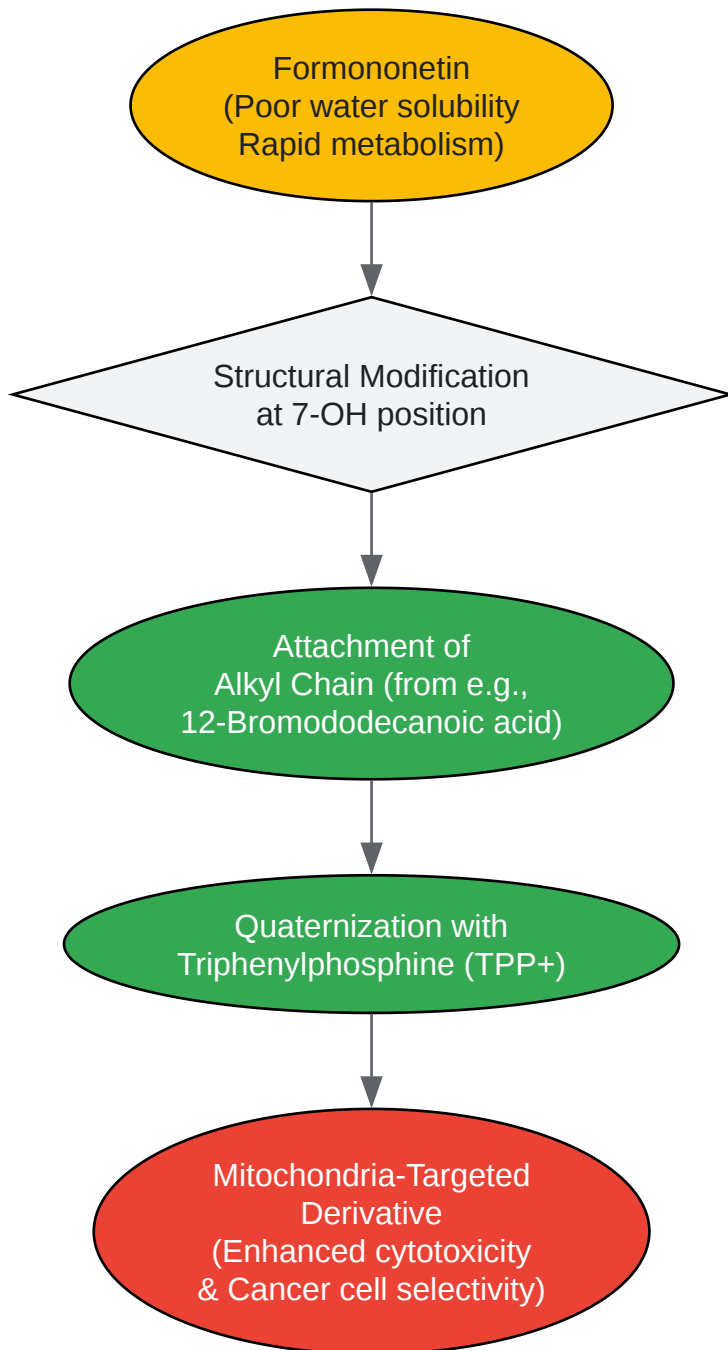
### Synthetic Strategy:

- **Linker Attachment:** A carboxylic acid of **12-bromododecanoic acid** or similar dibromoalkane is first coupled to the 7-position hydroxyl group of formononetin via an ester bond. This forms an intermediate alkyl chain spacer.
- **Triphenylphosphonium Functionalization:** The terminal bromine of the attached alkyl chain is then displaced by a triphenylphosphine group, creating a triphenylphosphonium (TPP+) cation [3].

### Analytical Confirmation:

- **Success of Esterification:** In the  $^1\text{H-NMR}$  spectrum, the original carbon signal at the 7-position (164.76 ppm) shifts downfield by an average of 10.16 ppm after the alkyl chain is introduced [3].
- **Success of TPP+ Attachment:** The final product shows additional signals in the  $^1\text{H-NMR}$  spectrum (between 7.83 and 7.63 ppm) and 15 new carbon signals in the  $^{13}\text{C-NMR}$  spectrum (around 135.11–130.65 ppm and 119.58 ppm), confirming the incorporation of the triphenylphosphine group [3].

The relationship between structure and activity in this application is key:



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## Quantitative Data and Functional Performance

**Table 1: In Vitro Anti-Tumor Activity (IC<sub>50</sub>,  $\mu$ M) of Select Formononetin Derivatives [3]**

Compound	HGC-27 (Gastric)	A549 (Lung)	PC-3M (Prostate)	HEK-293 (Normal Kidney)
Formononetin	83.02 ± 6.25	83.02 ± 6.25	76.39 ± 6.47	>100
5-FU (Control)	22.92 ± 3.54	22.92 ± 3.54	48.05 ± 3.76	N/A
Final Product 2c	18.62 ± 1.60	<b>12.19 ± 1.52</b>	21.73 ± 1.25	>100

Table 2: Antimicrobial and Antibiofilm Activity of Synthetic Chlorosphaerolactylate B [2]

Organism	Assay Type	Result / Effective Concentration
Staphylococcus aureus (Strain S54F9)	Minimal Inhibitory Concentration (MIC)	256 mg/L
Coagulase-Negative Staphylococcus (Strain FI31)	Minimal Biofilm Inhibitory Concentration (MBIC)	74 mg/L
Porcine Model of Osteomyelitis	In vivo efficacy (prevention of biofilm)	Significant reduction of S. aureus on implants

## Material Synthesis and Handling Notes

- **Storage:** Store in a cool, dry place, protected from light to maintain stability over its 2-year shelf life [1].
- **Solubility:** Readily soluble in chlorinated solvents like chloroform (50 mg/mL), which is ideal for subsequent reactions [4].
- **Safety:** Classified as a combustible solid (WGK 3). Use appropriate personal protective equipment (PPE) including gloves, eyeshields, and a respirator (type N95) when handling [4].

## Conclusion and Future Perspectives

**12-Bromododecanoic acid** is a foundational building block for synthesizing diverse functionalized materials and bioactive molecules. Its utility is demonstrated in creating advanced antimicrobials and precision-targeted anti-cancer agents. Future research may explore its application in nanotechnology-based drug delivery systems [5] and integrate artificial intelligence for the design of novel high-performance materials and therapeutics [6].

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